Triprolidine-d8 Hydrochloride

Description

BenchChem offers high-quality Triprolidine-d8 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triprolidine-d8 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

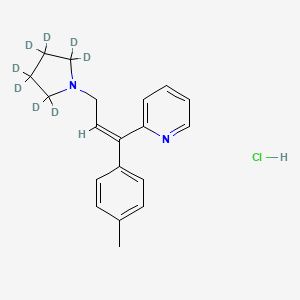

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(Z)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-;/i4D2,5D2,13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYEJNGHIOFOC-GTULIFIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C1([2H])[2H])C/C=C(/C2=CC=C(C=C2)C)\C3=CC=CC=N3)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795134-06-3 | |

| Record name | Triprolidine-d8 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795134063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPROLIDINE-D8 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9ORI0F7FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Triprolidine-d8 Hydrochloride: Physicochemical Properties, Synthesis, and Analytical Applications

This document provides a comprehensive technical overview of Triprolidine-d8 Hydrochloride, a deuterated isotopologue of the first-generation antihistamine, Triprolidine. Designed for researchers, analytical chemists, and drug development professionals, this guide delves into the core physicochemical properties, synthetic rationale, and critical applications of this compound, with a primary focus on its role as an internal standard in quantitative bioanalysis.

Core Physicochemical Profile

Triprolidine-d8 Hydrochloride is the deuterium-labeled form of Triprolidine HCl, where eight hydrogen atoms on the pyrrolidine ring have been replaced with deuterium. This isotopic substitution is crucial for its application in mass spectrometry-based assays, as it renders the molecule chemically identical to the parent drug but mass-shifted. This property is the cornerstone of its utility in modern analytical workflows.

The physical and chemical properties of the deuterated form are nearly identical to the unlabeled parent compound. Key data, compiled from various sources, are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-[(1E)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl-d8)-1-propen-1-yl]pyridine Hydrochloride | [1] |

| CAS Number | 1795134-06-3 | [1][2][3] |

| Molecular Formula | C₁₉H₁₅D₈ClN₂ | [1][3] |

| Molecular Weight | 322.90 g/mol | [1][2][3] |

| Appearance | Solid, crystalline form (based on parent compound) | [4] |

| Melting Point | 115-120°C (for unlabeled monohydrate) | |

| Solubility | Water-soluble; soluble in alcohol and chloroform (based on unlabeled HCl salt) | [5][6] |

| Stability | Discolors upon exposure to light; should be stored in a light-resistant container | [7] |

Causality Behind Properties: The high solubility in water and polar organic solvents is attributed to its nature as a hydrochloride salt. Its light sensitivity is a common characteristic of compounds with extended conjugated systems and necessitates careful handling and storage protocols to prevent photodegradation, ensuring the integrity of analytical standards.

Rationale and Synthesis Overview

The primary driver for the synthesis of Triprolidine-d8 Hydrochloride is the need for a robust internal standard (IS) for quantitative analysis.[1][3] In liquid chromatography-mass spectrometry (LC-MS), an ideal IS co-elutes with the analyte and experiences identical ionization and matrix effects. A stable isotope-labeled (SIL) standard like Triprolidine-d8 is the gold standard because its physical behavior during extraction and chromatography is indistinguishable from the unlabeled analyte, yet it is easily differentiated by its higher mass in the mass spectrometer. This approach drastically improves the accuracy and precision of pharmacokinetic and metabolic studies.[3]

The synthesis logically follows the established routes for unlabeled Triprolidine, substituting a deuterated reagent at the appropriate step. The most common pathway involves a Mannich reaction followed by a Grignard reaction and subsequent dehydration.[8]

Logical Synthetic Workflow:

-

Mannich Reaction: 4'-methylacetophenone reacts with paraformaldehyde and deuterated pyrrolidine (pyrrolidine-d8) to form a deuterated Mannich base intermediate.

-

Grignard Reaction: This intermediate is then treated with a 2-pyridylmagnesium bromide Grignard reagent to form a tertiary alcohol.[8]

-

Dehydration & Salt Formation: The alcohol is dehydrated using a strong acid, yielding a mixture of (E/Z)-Triprolidine-d8. The more active E-isomer is typically isolated and then treated with hydrochloric acid to produce the final, stable hydrochloride salt.[8]

Caption: Conceptual synthetic workflow for Triprolidine-d8 Hydrochloride.

Application in Quantitative Bioanalysis (LC-MS/MS)

The definitive application of Triprolidine-d8 HCl is as an internal standard for the quantification of Triprolidine in biological matrices such as plasma or urine. This section outlines a self-validating protocol that ensures trustworthy and reproducible results.

Expertise & Experience: The Principle of Isotopic Dilution

The method relies on the principle of isotopic dilution. A known, fixed amount of Triprolidine-d8 HCl is added to every sample, calibrator, and quality control (QC) standard at the very beginning of the sample preparation process. Any loss of analyte during the subsequent extraction, transfer, or injection steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the analyte's signal to the internal standard's signal. Because they behave identically, this ratio remains constant regardless of sample loss, thereby correcting for experimental variability and ensuring analytical accuracy.

Detailed Experimental Protocol: Quantification in Human Plasma

This protocol is a representative workflow for a typical pharmacokinetic study.

1. Preparation of Stock and Working Solutions:

- Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Triprolidine HCl and dissolve in 10 mL of methanol.

- IS Stock (1 mg/mL): Accurately weigh 10 mg of Triprolidine-d8 HCl and dissolve in 10 mL of methanol.

- IS Working Solution (100 ng/mL): Serially dilute the IS stock solution with 50:50 acetonitrile:water. The concentration is chosen to yield a robust signal without being overwhelming.

- Calibration Standards (1-1000 ng/mL): Serially dilute the analyte stock solution to create a series of working solutions. Spike these into blank human plasma to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation (Protein Precipitation):

- Self-Validation Step: This procedure is applied identically to all samples (unknowns, calibrators, QCs).

- To 100 µL of plasma sample, add 20 µL of the IS Working Solution (100 ng/mL). Vortex briefly.

- Add 300 µL of acetonitrile (pre-chilled to -20°C to enhance protein crashing).

- Vortex vigorously for 1 minute to precipitate plasma proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

- LC System: A standard UHPLC system.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.

- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

- MRM Transitions:

- Triprolidine: Q1: 279.2 m/z → Q3: 208.2 m/z.[9]

- Triprolidine-d8 (IS): Q1: 287.2 m/z → Q3: 216.2 m/z.

- Causality: The specific precursor (Q1) and product (Q3) ions are selected after infusion and fragmentation experiments to find the most stable and intense signals, ensuring high selectivity and sensitivity for the assay.

A [label="Plasma Sample (Calibrator, QC, or Unknown)"];

B [label="Spike with Triprolidine-d8 HCl\n(Internal Standard)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

C [label="Protein Precipitation\n(Acetonitrile)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

D [label="Centrifugation"];

E [label="Collect Supernatant"];

F [label="UHPLC Separation\n(C18 Column)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

G [label="ESI-MS/MS Detection\n(MRM Mode)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="Data Analysis\n(Ratio of Analyte/IS vs. Concentration)"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Sources

- 1. veeprho.com [veeprho.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Triprolidine | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Triprolidine hydrochloride | CAS#:6138-79-0 | Chemsrc [chemsrc.com]

- 6. Triprolidine Hydrochloride Anhydrous | C19H23ClN2 | CID 5702129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TRIPROLIDINE HYDROCHLORIDE MONOHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Certificate of Analysis for Triprolidine-d8 Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of analytical reference standards is paramount. A Certificate of Analysis (CoA) is not merely a document of compliance; it is the scientific foundation upon which the accuracy, reproducibility, and validity of experimental data are built. This is particularly true for isotopically labeled internal standards like Triprolidine-d8 Hydrochloride (Triprolidine-d8 HCl), which are critical for precise quantification in mass spectrometry-based assays.[1][2]

This guide provides an in-depth exploration of the key analytical tests and scientific principles that constitute a comprehensive CoA for Triprolidine-d8 HCl. Moving beyond a simple checklist, we will delve into the causality behind each experimental choice, offering field-proven insights to empower users to critically evaluate and effectively utilize this essential reference material.

The Critical Role of Triprolidine-d8 HCl as an Internal Standard

Triprolidine is an antihistamine agent.[3] Its deuterated analog, Triprolidine-d8 HCl, serves as an ideal internal standard for the quantification of triprolidine in biological matrices.[4] By introducing a known quantity of the deuterated standard into a sample, variations arising from sample preparation, matrix effects, and instrument response can be normalized.[2] This is achievable because the deuterated standard is chemically identical to the analyte, ensuring it co-elutes chromatographically, but is distinguishable by its higher mass-to-charge ratio in the mass spectrometer.[2] The quality of this standard, as certified by its CoA, directly impacts the reliability of the resulting quantitative data.

Section 1: Identity and Structural Confirmation

The first and most fundamental assertion of a CoA is the identity of the material. It must be unequivocally confirmed that the substance is, in fact, Triprolidine-d8 HCl. This is accomplished through a combination of orthogonal analytical techniques that provide complementary structural information.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Proton (¹H) NMR confirms the arrangement of hydrogen atoms and the overall molecular structure, while also verifying the positions of deuterium labeling through the absence of specific proton signals.

Workflow Logic: The ¹H-NMR spectrum of Triprolidine-d8 HCl is compared against the spectrum of its non-labeled counterpart, Triprolidine HCl. The successful synthesis is confirmed by the disappearance or significant reduction of proton signals at the deuterated positions—in this case, within the pyrrolidine ring.[4] The remaining signals must correspond to the known structure of triprolidine.

Caption: Workflow for structural confirmation by ¹H-NMR.

1.2 Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio of ions, providing direct evidence of the compound's molecular weight. For Triprolidine-d8 HCl, high-resolution mass spectrometry (HRMS) confirms the incorporation of eight deuterium atoms by showing the expected increase in molecular mass compared to the unlabeled analog.

Workflow Logic: The analysis confirms that the most abundant isotopic peak corresponds to the mass of the d8-labeled molecule. This technique is also foundational for determining isotopic purity, as discussed in a later section.

Section 2: Purity Assessment

Purity is a critical parameter that directly affects the accuracy of the standard's concentration. A CoA for a high-quality reference standard will assess purity from multiple perspectives: chromatographic (organic) purity and inorganic purity.

2.1 Chromatographic Purity by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds by separating the main component from any organic impurities, such as synthetic by-products or degradants.[5][6] The United States Pharmacopeia (USP) provides specific HPLC methods for Triprolidine Hydrochloride that can be adapted for the deuterated standard.[7][8]

Data Presentation: Typical HPLC Purity Specifications

| Parameter | Method | Acceptance Criterion |

|---|---|---|

| Purity | HPLC-UV (e.g., at 254 nm) | ≥ 98.0% |

| Individual Impurity | Area % | Not More Than (NMT) 0.5% |

| Total Impurities | Area % | Not More Than (NMT) 2.0% |

Experimental Protocol: HPLC Purity Analysis

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of alcohol and ammonium acetate solution (e.g., 17:3 v/v), as specified in relevant pharmacopeial methods.[7]

-

Standard Preparation: Accurately weigh and dissolve Triprolidine-d8 HCl in a suitable diluent (e.g., 0.01 N HCl) to a known concentration of approximately 0.05 mg/mL.[7]

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector set to 254 nm and a C8 or C18 column (e.g., packing L3, 4.2 mm x 25 cm). Set the flow rate to approximately 1.5 mL/min.[7]

-

Injection and Analysis: Inject the prepared solution into the chromatograph.

-

Data Processing: Record the chromatogram and integrate all peaks. Calculate the area percentage of the main peak relative to the total area of all peaks.

2.2 Residual Solvents by GC-HS

Causality: Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[9] As they can have toxic effects and will contribute to the mass of the material, their levels must be controlled according to USP <467> and ICH Q3C guidelines.[9][10] Headspace Gas Chromatography (GC-HS) is the preferred method due to its ability to separate and quantify these volatile compounds without introducing the non-volatile API into the GC system.[10]

Data Presentation: Common Residual Solvent Limits (ICH Q3C)

| Solvent Class | Example Solvents | Typical Limit |

|---|---|---|

| Class 1 | Benzene, Carbon Tetrachloride | To be avoided |

| Class 2 | Acetonitrile, Methanol, Toluene | Concentration limits in ppm |

| Class 3 | Acetone, Ethanol, Isopropyl Alcohol | ≤ 5000 ppm or 0.5% |

Section 3: Potency and Quantitative Analysis

While purity defines the proportion of the desired chemical entity, potency (or assay) provides an absolute measure of the amount of that substance, correcting for impurities and other non-active components like water and residual solvents.

3.1 Potency by Quantitative NMR (qNMR)

Causality: qNMR is a primary analytical method for determining the potency of a substance without the need for a specific reference standard of the same compound.[11][12] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei generating that signal.[13] By comparing the integral of a known, non-overlapping peak from the analyte with that of a certified internal standard of known purity and concentration, an accurate mass/mass potency can be calculated.[13][14]

Caption: Logical flow for potency determination by qNMR.

Experimental Protocol: Potency by qNMR

-

Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has high purity, and possesses signals that do not overlap with the analyte signals.

-

Sample Preparation: Accurately weigh a specific amount of the Triprolidine-d8 HCl and the chosen internal standard into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

-

NMR Acquisition: Acquire the ¹H-NMR spectrum using parameters optimized for quantitative analysis (e.g., ensuring full relaxation of signals with a sufficient relaxation delay, typically 5 times the longest T1).

-

Data Processing: Carefully process the spectrum, ensuring accurate phasing and baseline correction.

-

Calculation: Integrate a well-resolved signal from Triprolidine-d8 HCl and a signal from the internal standard. Calculate the potency (P) using the following formula[13]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral, N = number of protons for the signal, M = molar mass, m = mass, and P = purity/potency.

Section 4: Isotopic Purity and Distribution

For a deuterated standard, it is crucial to quantify the degree of deuterium incorporation and the distribution of different isotopologues.

4.1 Isotopic Enrichment by Mass Spectrometry

Causality: High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues of Triprolidine (d0, d1, d2...d8). By measuring the relative abundance of each species in the isotopic cluster, the isotopic enrichment can be calculated.[15][16] This ensures that the vast majority of the standard consists of the desired d8-labeled molecule, which is critical for minimizing isotopic crosstalk in LC-MS/MS assays.

Data Presentation: Typical Isotopic Purity Specifications

| Parameter | Method | Acceptance Criterion |

|---|---|---|

| Isotopic Purity (d8) | LC-MS | ≥ 98% |

| Unlabeled (d0) | LC-MS | ≤ 0.5% |

Workflow Logic: The process involves acquiring a full scan mass spectrum, extracting the ion currents for each isotopologue, and calculating the percentage of the d8 species relative to the sum of all deuterated and non-deuterated species.[15]

Section 5: Content of Volatiles and Inorganics

The final mass of the reference material includes components other than the active molecule, primarily water and inorganic impurities. These must be quantified to perform the final mass balance calculation for purity.

5.1 Water Content by Karl Fischer Titration

Causality: Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in pharmaceuticals.[17][18][19] Unlike 'Loss on Drying', which measures all volatile components, KF is based on a stoichiometric reaction with water, providing a direct measure of water content.[20] This is critical as water content can affect both the stability and the accurate weighing of the standard.[20] The USP monograph for Triprolidine Hydrochloride specifies a water content between 4.0% and 6.0%, indicating it is a monohydrate.[21] The deuterated version would be expected to have a similar affinity for water.

Experimental Protocol: Volumetric Karl Fischer Titration

-

Titrator Preparation: Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent.

-

Standardization: Determine the water equivalence factor (F) of the reagent by titrating a known mass of a certified water standard (e.g., sodium tartrate dihydrate).[22]

-

Sample Analysis: Accurately weigh a sample of Triprolidine-d8 HCl and add it to the vessel. Titrate to the electrometric endpoint.

-

Calculation: Calculate the percentage of water using the volume of titrant consumed, the sample weight, and the water equivalence factor.[22]

5.2 Residue on Ignition / Sulfated Ash

Causality: This test quantifies the amount of non-combustible inorganic impurities in the sample.[23] The sample is heated in the presence of sulfuric acid, converting metal oxides and salts to more stable sulfates, which are then weighed. This provides a measure of the total inorganic impurity content.

5.3 Heavy Metals by ICP-MS

Causality: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a modern, highly sensitive technique for detecting and quantifying trace elemental impurities.[24][25] It has largely replaced older, less specific colorimetric tests.[26][27] This analysis is crucial for safety and is governed by USP <232> and <233>, which set limits for toxic elements like Arsenic (As), Cadmium (Cd), Lead (Pb), and Mercury (Hg).[27][28]

Section 6: Storage and Handling

To maintain the integrity of the standard as documented on the CoA, proper storage is essential.

Recommendations:

-

Storage Condition: Store at 2-8°C in a tightly sealed container, protected from light and moisture.[29][30][31]

-

Handling: Handle in a dry atmosphere (e.g., under an inert gas like argon or nitrogen) to minimize moisture absorption, which can lead to hydrogen-deuterium exchange and compromise isotopic purity.[29] Use dried glassware for preparing solutions.[29]

-

Solution Stability: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at low temperatures and used within a defined period (e.g., one month) to avoid degradation or solvent evaporation.[3]

Conclusion

The Certificate of Analysis for Triprolidine-d8 Hydrochloride is a synthesis of multiple, orthogonal analytical evaluations. Each test provides a critical piece of information, and together they build a comprehensive profile of the standard's identity, strength, purity, and quality. For the scientist in drug development, understanding the "why" behind each test—from the structural certainty provided by NMR to the absolute quantitation by qNMR and the elemental safety check by ICP-MS—transforms the CoA from a static document into a dynamic tool for ensuring data integrity and scientific excellence.

References

- Eurofins Scientific. Heavy Metals Testing via ICP/MS.

- King, K., et al. (2004). A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1153-1160.

- Pacific BioLabs. ICP-MS – Heavy Metal Elemental Analysis.

- EAG Laboratories. Using ICP-MS to Measure Elemental Compositions in Drug Products.

- Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis.

- Pacific BioLabs. Karl Fischer Moisture Analysis.

- Mettler Toledo. What Is Karl Fischer Titration?.

- Li, L., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review, 13(1).

- Pharmaguideline. (2011). Water Content Determination by Karl Fischer.

- NETZSCH-Gerätebau GmbH. (2021). Fast Loss on Drying Results through Thermogravimetric Analysis.

- Bruker. Quantitative NMR Assays (qNMR).

- ResolveMass Laboratories Inc. TGA Analysis for Moisture Content.

- Torontech Inc. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.

- Sagara, K., et al. (1997). [Application of thermogravimetry to loss on drying test and water-content determination of drugs]. Kokuritsu Iyakuhin Shokuhin Eisei Kenkyusho Hokoku, (115), 144-146.

- Inorganic Ventures. (2021). Heavy Metals Testing: Considerations for an ICP Analysis of the Big Four.

- RSSL. Residual Solvents Analysis & Testing | Gas Chromatography.

- USP. Triprolidine Hydrochloride.

- LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.

- USP. USP Monographs: Triprolidine Hydrochloride Oral Solution.

- Sdfine. Gas Chromatography-Headspace (GC-HS) Analysis: High-Purity Solvents for Residual Solvent Detection.

- Shimadzu Corporation. (2022). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467> Proced.

- Agilent. Residual Solvent Analysis of Pharmaceutical Products.

- Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.

- Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.

- Wang, Y., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561.

- Kumar, P., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(34), 3845-3854.

- ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization.

- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.

- Yang, Z., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453.

- Corden, M. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

- USP. USP Monographs: Triprolidine Hydrochloride Tablets.

- BenchChem. (2025). Best practices for handling and storing deuterated standards.

- Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.

- Symtera Analytics. How To Choose the Proper Analytical Reference Standards?.

- Emery Pharma. A Guide to Quantitative NMR (qNMR).

- Gangwal, S., & Trivedi, P. (2001). Extractive Spectrophotometric Determination of Dextromethorphan Hydrobromide and Triprolidine Hydrochloride from Liquid Dosage Form. Asian Journal of Chemistry, 13(3), 923-926.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Sigma-Aldrich. Triprolidine United States Pharmacopeia (USP) Reference Standard.

- Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.

- LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?.

- AbMole BioScience. COA of Triprolidine hydrochloride | Certificate of Analysis.

- Anonymous. Certificate of Analysis: Triprolidine Hydrochloride. Generic CoA example.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?.

- Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS.

- Sigma-Aldrich. Triprolidine hydrochloride, ≥99%.

- BenchChem. (2025). Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide.

- Global Substance Registration System. TRIPROLIDINE-D8 HYDROCHLORIDE.

- Veeprho. Triprolidine-D8 (HCl Salt).

- Heward, J., & Hermann, G. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 44(Pt 4), 407-408.

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. abmole.com [abmole.com]

- 4. veeprho.com [veeprho.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pharmtech.com [pharmtech.com]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]

- 12. youtube.com [youtube.com]

- 13. emerypharma.com [emerypharma.com]

- 14. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. mt.com [mt.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. Triprolidine Hydrochloride [drugfuture.com]

- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 23. veeprho.com [veeprho.com]

- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 25. pacificbiolabs.com [pacificbiolabs.com]

- 26. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]

- 28. youtube.com [youtube.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. cleanchemlab.com [cleanchemlab.com]

- 31. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to Determining the Aqueous and Methanolic Solubility of Triprolidine-d8 Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of Triprolidine-d8 Hydrochloride in two critical solvents: water and methanol. Moving beyond a simple recitation of data, this document elucidates the underlying scientific principles, details robust experimental protocols, and offers insights into the potential impact of isotopic labeling on the physicochemical properties of this active pharmaceutical ingredient (API).

Introduction: The Significance of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug's bioavailability, formulation development, and overall therapeutic efficacy. For Triprolidine-d8 Hydrochloride, a deuterated analog of the H1 histamine receptor antagonist Triprolidine, understanding its solubility characteristics is a critical early-stage step in preclinical and formulation studies. The introduction of deuterium, while primarily aimed at altering metabolic pathways, can also subtly modify physical properties such as solubility.[1] This guide, therefore, emphasizes a first-principles approach to solubility determination, providing a robust methodology that can be applied to this and other deuterated compounds.

The Impact of Deuteration on Physicochemical Properties

The substitution of hydrogen with its stable isotope, deuterium, is a strategy employed in drug discovery to improve pharmacokinetic profiles.[2][3] This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes.[1] However, this isotopic substitution can also lead to minor changes in molecular volume, lipophilicity, and crystal lattice energy, all of which can influence solubility.[1] For instance, studies on other deuterated compounds have shown that deuteration can sometimes lead to an increase in aqueous solubility.[1] Therefore, it is imperative to experimentally determine the solubility of Triprolidine-d8 Hydrochloride rather than relying solely on data from its non-deuterated counterpart.

Physicochemical Properties of Triprolidine Hydrochloride (Reference)

| Property | Value | Source |

| Water Solubility | 50 mg/mL | [4][5][6][7] |

| Alcohol Solubility | 1 part in 1.5 parts of solvent | [4][5][6][7] |

| Appearance | White crystalline powder | [8] |

Note: The term "alcohol" in many pharmacopeial sources often refers to ethanol. The solubility in methanol may differ and should be determined experimentally.

Theoretical Framework: Thermodynamic Solubility and the Shake-Flask Method

The most reliable and widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[9][10] This method establishes the equilibrium between the dissolved and undissolved solute, providing a definitive measure of a compound's intrinsic solubility in a given solvent at a specific temperature.

The underlying principle involves creating a saturated solution by adding an excess of the solid compound to the solvent of interest. The mixture is then agitated for a sufficient period to allow it to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.

Figure 1: A generalized workflow for the shake-flask solubility determination method.

Experimental Protocol: Determination of Triprolidine-d8 Hydrochloride Solubility

This section provides a detailed, step-by-step protocol for determining the solubility of Triprolidine-d8 Hydrochloride in both methanol and water.

Materials and Equipment

-

Triprolidine-d8 Hydrochloride (solid, high purity)

-

Methanol (HPLC grade or equivalent)

-

Deionized or distilled water

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or UV-transparent 96-well plates

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation of Vials: Accurately weigh an excess amount of Triprolidine-d8 Hydrochloride into several vials for each solvent. The key is to ensure that a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume of the respective solvent (methanol or water) to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4][11] Preliminary experiments can determine the optimal equilibration time.

Part B: Phase Separation

-

Centrifugation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

Part C: Quantification via UV-Vis Spectrophotometry

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Triprolidine-d8 Hydrochloride of known concentrations in both methanol and water.

-

Generation of Calibration Curve: Using the UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Triprolidine-d8 Hydrochloride. Plot absorbance versus concentration to generate a calibration curve.

-

Analysis of Saturated Solutions: Dilute the filtered supernatant from the equilibrated samples to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted samples and use the calibration curve to determine the concentration of Triprolidine-d8 Hydrochloride in the saturated solution.[12][13]

-

Calculation of Solubility: Multiply the determined concentration by the dilution factor to obtain the solubility of Triprolidine-d8 Hydrochloride in mg/mL or other desired units.

Figure 2: Detailed workflow for the quantification of dissolved Triprolidine-d8 HCl.

Data Interpretation and Reporting

The final solubility values should be reported in standard units (e.g., mg/mL or µg/mL) and should include the temperature at which the determination was made. It is also good practice to report the pH of the aqueous solution, as this can significantly influence the solubility of ionizable compounds.

Conclusion

This guide has outlined a robust and scientifically sound methodology for the determination of the solubility of Triprolidine-d8 Hydrochloride in methanol and water. By adhering to the principles of the shake-flask method and employing accurate quantification techniques such as UV-Vis spectrophotometry, researchers can obtain reliable and reproducible solubility data. This information is fundamental for advancing the development of Triprolidine-d8 Hydrochloride as a potential therapeutic agent. The potential for altered physicochemical properties due to deuteration underscores the necessity of such experimental determinations.

References

-

Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. National Center for Biotechnology Information.[Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.[Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[Link]

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg.[Link]

-

Triprolidine Hydrochloride. Scribd.[Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate.[Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.[Link]

-

Kinetic Solubility Assays Protocol. AxisPharm.[Link]

-

Triprolidine hydrochloride, >= | T6764-5G | SIGMA-ALDRICH | SLS. SLS.[Link]

-

The Basics of UV-Vis Spectrophotometry. Agilent.[Link]

-

Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information.[Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate.[Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications.[Link]

Sources

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enamine.net [enamine.net]

- 5. ≥99%, H1 histamine receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 6. ≥99%, H1 histamine receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. drugfuture.com [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Triprolidine-d8 Hydrochloride: A Technical Guide to Stability and Storage

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and storage requirements for Triprolidine-d8 Hydrochloride. Synthesizing data from stability studies, safety data sheets, and best practices for handling isotopically labeled compounds, this document serves as an essential resource for ensuring the chemical and isotopic integrity of this critical research compound.

Introduction: The Compound and Its Significance

Triprolidine is a first-generation antihistamine of the alkylamine class, functioning as a non-selective histamine H1 antagonist.[1][2] The "-d8" designation indicates that eight hydrogen atoms on the pyrrolidine ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.

The Rationale for Deuteration: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the "deuterium kinetic isotope effect" (KIE).[3] This modification is a strategic tool in drug development to potentially enhance pharmacokinetic profiles, leading to longer drug half-life and improved safety by minimizing certain metabolic pathways.[3] For research applications, Triprolidine-d8 is invaluable as an internal standard in quantitative bioanalytical assays using mass spectrometry.

The Role of the Hydrochloride Salt: Like many amine-containing pharmaceuticals, Triprolidine is formulated as a hydrochloride (HCl) salt. This serves several key purposes:

-

Enhanced Stability: The protonated amine group in the salt form is less susceptible to oxidative degradation.[4]

-

Improved Solubility: The ionic nature of the HCl salt significantly increases aqueous solubility, which can improve bioavailability.[4]

-

Favorable Physical Properties: Salts are typically crystalline solids that are easier to handle, weigh, and formulate compared to their free base counterparts.[4][5]

Chemical Stability and Degradation Profile

While Triprolidine is chemically stable under standard ambient conditions, it is susceptible to degradation under specific environmental stresses.[6][7] Maintaining its integrity requires understanding these potential degradation pathways.

Oxidative Degradation

Oxidation is the most significant degradation pathway for Triprolidine.[8][9] Forced degradation studies using hydrogen peroxide have shown that the molecule undergoes a distinct transformation, yielding two major degradation products:[1][8][9]

-

Triprolidine N-Oxide

-

Pyridin-2-yl-p-tolyl-methanone

At elevated temperatures (e.g., 40°C) in the presence of an oxidizing agent, degradation can be rapid and complete.[8] This underscores the compound's sensitivity to oxidative conditions, which can be initiated by atmospheric oxygen, peroxide-forming solvents, or other reactive oxygen species.

Caption: Workflow for a forced degradation study of Triprolidine-d8 HCl.

Conclusion

The stability of Triprolidine-d8 Hydrochloride is contingent upon strict adherence to proper storage and handling protocols. The primary risks to its integrity are oxidative degradation, photodegradation, and hydrogen-deuterium exchange with atmospheric moisture. By implementing the conditions outlined in this guide—specifically, refrigerated storage (2-8°C) with rigorous protection from light and moisture—researchers can ensure the long-term chemical and isotopic purity of this compound, thereby safeguarding the accuracy and validity of their experimental results.

References

- Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuter

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- Technical Support Center: Handling and Storing Deuter

- SAFETY DATA SHEET - Triprolidine hydrochloride. Sigma-Aldrich.

- DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UHPLC METHOD. Taylor & Francis Online.

- DEGRADATION STUDIES OF TRIPROLIDINE: ISOLATION, CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCTS AND DEVELOPMENT OF A VALID

- trans-Triprolidine hydrochloride Safety D

- Degradation studies of triprolidine: Isolation, characterization of oxidative degradation products and development of a validated stability indicating UHPLC method.

- Chemical Safety Data Sheet MSDS / SDS - TRIPROLIDINE HYDROCHLORIDE. ChemicalBook.

- MATERIAL SAFETY DATA SHEETS TRIPROLIDINE HYDROCHLORIDE.

- Z-Triprolidine Hydrochloride Safety data sheet. British Pharmacopoeia Commission.

- Triprolidine hydrochloride | CAS#:6138-79-0. Chemsrc.

- TRIPROLIDINE HYDROCHLORIDE MONOHYDR

- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Pharma Info Nepal.

- Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Triprolidine hydrochloride | CAS#:6138-79-0 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmainfonepal.com [pharmainfonepal.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isotopic Purity Assessment of Triprolidine-d8 Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of isotopic purity for Triprolidine-d8 Hydrochloride. Moving beyond mere procedural lists, this document delves into the causality behind experimental choices, establishing a self-validating system for robust and reliable characterization of deuterated standards.

Introduction: The Imperative of Isotopic Purity

Triprolidine is a potent first-generation antihistamine, acting as an H1 receptor antagonist.[1][2][3] Its deuterated analog, Triprolidine-d8 Hydrochloride, is widely employed as an internal standard for quantitative bioanalytical studies using mass spectrometry, such as in pharmacokinetic research.[4][5] The efficacy of a deuterated internal standard hinges on its chemical and isotopic purity. An accurately characterized isotopic profile ensures minimal interference with the analyte signal and mitigates the risk of cross-contribution, thereby guaranteeing the precision and reliability of quantitative data.[6][7]

The definition of purity for a deuterated active pharmaceutical ingredient (API) extends beyond the absence of chemical contaminants to include isotopic purity.[8] The synthesis of compounds with multiple deuterium atoms rarely achieves 100% isotopic purity, resulting in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[8] Therefore, a rigorous assessment is not merely a quality control step but a fundamental requirement for data integrity. This guide outlines a dual-pronged approach, leveraging the strengths of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a comprehensive and validated purity profile.[9]

Chapter 1: Mass Spectrometry for Isotopic Distribution Analysis

Mass spectrometry is the primary technique for determining the isotopic distribution and purity of a deuterated compound.[8] Its high sensitivity and mass accuracy allow for the clear separation and quantification of different isotopologues (e.g., d5, d6, d7, d8) present in the sample.[8][10][11]

The Rationale: Why High-Resolution MS is Essential

High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF), is critical for this application. Unlike nominal mass instruments, HRMS provides the mass accuracy required to unequivocally distinguish between isotopologues and potential isobaric interferences. This capability is paramount for building a trustworthy purity assessment.[10] The method is rapid, requires very low sample consumption, and can be performed without deuterated solvents, making it both cost-effective and efficient.[10][11]

Experimental Protocol: LC-HRMS for Isotopic Purity Assessment

A validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is crucial for separating the analyte of interest from any chemical impurities before it enters the mass spectrometer.[12][13]

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of Triprolidine-d8 HCl in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solution to a final concentration of ~1 µg/mL with the initial mobile phase.

-

Chromatographic Separation:

-

Inject the working solution onto a suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[12]

-

Employ an isocratic mobile phase, for instance, a mixture of water, methanol, and formic acid (e.g., 55:45:0.5, v/v/v), at a flow rate of 0.3 mL/min.[12] This ensures consistent elution and ionization conditions. The total run time should be sufficient to elute the analyte and any potential impurities, typically around 5 minutes.[12]

-

-

Mass Spectrometric Analysis:

-

Utilize an HRMS instrument equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Acquire data in full-scan mode over a relevant m/z range (e.g., m/z 100-500) to capture all isotopologues of Triprolidine.

-

Ensure the mass resolution is set to a high value (e.g., >70,000 FWHM) to enable accurate mass measurements.

-

Data Analysis and Interpretation

-

Extract Ion Chromatograms (XICs): Generate XICs for the expected [M+H]+ ions of Triprolidine-d8 (m/z ~287) and its unlabeled counterpart (m/z ~279).[12] The absence of a significant peak at the retention time of Triprolidine in the m/z 279 channel is the first indicator of high isotopic purity.

-

Analyze the Mass Spectrum: Average the full-scan mass spectrum across the chromatographic peak corresponding to Triprolidine-d8.

-

Calculate Isotopic Purity: Identify the peaks corresponding to the various isotopologues (d0 through d8). The isotopic purity is calculated based on the relative abundance of the target isotopologue (d8) compared to the sum of all related isotopologues.

-

Formula: Isotopic Purity (%) = [ I(d8) / (I(d0) + I(d1) + ... + I(d8)) ] * 100 Where I(dx) is the intensity of the respective isotopologue.

-

Data Presentation: Isotopic Distribution of Triprolidine-d8

| Isotopologue | Theoretical m/z ([M+H]+) | Observed Intensity (Example) | Relative Abundance (%) |

| d0 (Unlabeled) | 279.1856 | 5,000 | 0.05 |

| d1 | 280.1919 | 10,000 | 0.10 |

| d2 | 281.1982 | 15,000 | 0.15 |

| d3 | 282.2045 | 20,000 | 0.20 |

| d4 | 283.2107 | 50,000 | 0.50 |

| d5 | 284.2170 | 100,000 | 1.00 |

| d6 | 285.2233 | 200,000 | 2.00 |

| d7 | 286.2296 | 500,000 | 5.00 |

| d8 (Target) | 287.2358 | 9,100,000 | 91.00 |

Note: The above data is illustrative. The presence of lower isotopologues is an expected outcome of the chemical synthesis process.

Visualization: LC-HRMS Workflow

Caption: LC-HRMS workflow for isotopic purity assessment.

Chapter 2: NMR Spectroscopy for Positional Verification

While MS provides excellent data on the overall isotopic distribution, it does not confirm the specific location of the deuterium labels within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.[9][14] It provides structural information, confirming that deuteration occurred at the intended positions and that the compound's structural integrity is maintained.[9]

The Rationale: The Complementary Power of NMR

NMR spectroscopy distinguishes between hydrogen and deuterium nuclei based on their different magnetic properties.[15]

-

¹H NMR (Proton NMR): In a highly deuterated sample, the disappearance or significant reduction of a proton signal at a specific chemical shift, when compared to the spectrum of the unlabeled standard, provides strong evidence of deuterium incorporation at that position.[14]

-

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum where peaks correspond to the specific locations of the deuterium atoms.[14][16] This offers direct, unambiguous confirmation of the labeling sites.

Experimental Protocol: ¹H and ²H NMR Analysis

Step-by-Step Methodology:

-

Sample Preparation: Dissolve an accurately weighed quantity of Triprolidine-d8 HCl and its non-deuterated counterpart in a suitable NMR solvent (e.g., DMSO-d6 or CDCl3). The use of a non-deuterated solvent like natural abundance DMSO is necessary for ²H NMR experiments.[16]

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for both the labeled and unlabeled samples on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing small residual proton signals in the deuterated sample.

-

-

²H NMR Acquisition:

Data Analysis and Interpretation

-

¹H NMR Comparison: Overlay the ¹H spectra of the Triprolidine-d8 and the standard Triprolidine. The regions corresponding to the pyrrolidine ring protons should show a near-complete absence of signals in the d8 sample, confirming successful deuteration at these positions.

-

²H NMR Interpretation: The ²H spectrum should display signals at chemical shifts corresponding to the deuterated positions on the pyrrolidine ring. This provides direct evidence of the labeling pattern.

Visualization: Logic of NMR Spectral Comparison

Caption: Logic diagram for NMR spectral comparison.

Chapter 3: The Self-Validating System: Integrating MS and NMR Data

-

MS tells us "how much": It quantifies the distribution of molecules with different numbers of deuterium atoms.

-

NMR tells us "where": It confirms that the deuterium atoms are in the correct locations on the molecular structure.

A high-purity Triprolidine-d8 HCl standard must satisfy both criteria: a high percentage of the d8 isotopologue as determined by HRMS, and NMR spectra consistent with deuterium incorporation specifically on the pyrrolidine ring.

Visualization: Integrated Data for Final Purity Statement

Caption: Integration of MS and NMR data for a final purity statement.

Conclusion

The characterization of Triprolidine-d8 Hydrochloride is a multi-faceted process that extends beyond simple chemical purity. A robust assessment of isotopic purity is non-negotiable for its use as a reliable internal standard. By systematically combining the quantitative power of High-Resolution Mass Spectrometry with the positional verification capabilities of NMR spectroscopy, researchers can establish a self-validating workflow. This integrated approach ensures batch-to-batch consistency, meets stringent analytical expectations, and ultimately provides absolute confidence in the quantitative data generated using this critical reagent.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst (RSC Publishing). Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. PubMed. Available at: [Link]

-

LC–MS–MS chromatograms of: (a) human plasma blank, (b) LLOQ for both... ResearchGate. Available at: [Link]

-

Triprolidine-D8 (HCl Salt). Veeprho. Available at: [Link]

-

Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.. Available at: [Link]

-

DETERMINATION OF TRIPROLIDINE-HCl BY SPECTROPHOTOMETRIC METHOD IN PURE AND PHARMACEUTICAL PREPARATIONS USING DICHLORONITROBENZEN. Pak. J. Chem. Soc.. Available at: [Link]

-

(PDF) Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. ResearchGate. Available at: [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link]

-

triprolidine hydrochloride and its Impurities. Pharmaffiliates. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

-

Pseudoephedrine HCL and Triprolidine HCL. Waters Corporation. Available at: [Link]

-

Liquid chromatographic method for the determination of triprolidine HCl, pseudoephedrine HCl, and dextromethorphane HBr in bulk and pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. Available at: [Link]

-

Isotopic labeling. Wikipedia. Available at: [Link]

-

Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. Available at: [Link]

-

Analogues of triprolidine: structural influences upon antihistamine activity. PubMed. Available at: [Link]

-

Isotope Labeling. Cerno Bioscience. Available at: [Link]

-

A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

- A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine). Google Patents.

-

A Simple and Convenient Synthesis of Triprolidine. ResearchGate. Available at: [Link]

-

SYNTHESIS OF TRIPROLIDINE | H1 ANTAGONIST | USE | DOSAGE |MEDICINAL CHEMISTRY |. YouTube. Available at: [Link]

-

Synthesis of Triprolidine Hydrochloride | Structure and Uses| In Easy Way | BP 501T| L~4. YouTube. Available at: [Link]

Sources

- 1. paspk.org [paspk.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. jocpr.com [jocpr.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 8. isotope.com [isotope.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Title: The Mechanism and Application of Deuterated Triprolidine as an Internal Standard in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of pharmacologically active compounds in complex biological matrices is a cornerstone of drug development and clinical research. The use of an internal standard (IS) is fundamental to achieving reliable and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Among the available options, stable isotope-labeled (SIL) internal standards, such as deuterated triprolidine, are universally recognized as the gold standard. This guide provides an in-depth exploration of the mechanism of action by which deuterated triprolidine functions as an ideal internal standard. We will dissect the physicochemical principles that allow it to compensate for analytical variability, from sample extraction to mass spectrometric detection. Furthermore, this document offers a practical, field-proven workflow for the implementation of deuterated triprolidine in a validated bioanalytical method, grounded in authoritative regulatory expectations.

Chapter 1: The Foundational Role of Internal Standards in Quantitative Bioanalysis

In quantitative analysis, the goal is to establish a precise relationship between the instrument's response and the concentration of an analyte. However, the journey of an analyte from a biological sample (e.g., plasma, urine) to the detector is fraught with potential for variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary function is to normalize the analytical response of the analyte, thereby correcting for fluctuations that are difficult or impossible to control.[2]

The ideal internal standard should closely mimic the chemical and physical properties of the analyte.[3] This ensures that it experiences the same procedural losses during sample preparation and the same response variations during chromatographic separation and mass spectrometric detection.[3][4] Historically, structural analogs were used, but their utility is limited as their physicochemical properties are never identical to the analyte. This can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies, compromising analytical accuracy.[5]

The advent of stable isotope-labeled internal standards revolutionized bioanalysis. These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or deuterium, ¹²C with ¹³C, ¹⁴N with ¹⁵N).[5][6] Because the substitution results in a negligible change in chemical properties, a SIL-IS is the closest one can get to a perfect mimic of the analyte.[4][7]

Chapter 2: The Gold Standard: Mechanism of Stable Isotope Labeled Internal Standards

The superiority of a SIL-IS, such as deuterated triprolidine, is rooted in its ability to track the analyte through every step of the analytical process. The key principle is that the SIL-IS and the native analyte are chemically identical, differing only in mass.[8] This distinction is easily resolved by a mass spectrometer, but to all preceding steps, they are virtually indistinguishable.

Key Mechanisms of Action:

-

Compensation for Sample Preparation Variability: During extraction steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, both the analyte and the SIL-IS will exhibit nearly identical recovery rates. If a portion of the sample is physically lost, the ratio of the analyte to the SIL-IS remains constant, preserving the quantitative integrity of the measurement.[3]

-

Correction for Chromatographic Shifts: The deuteration of a molecule can sometimes lead to a slight shift in retention time (the "isotope effect"), but a well-designed SIL-IS will co-elute or elute very closely with the analyte.[3] This is critical because it ensures that both compounds enter the mass spectrometer's ion source at the same time and are therefore subjected to the same matrix effects.

-

Mitigation of Matrix Effects and Ionization Variability: The matrix effect—the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix—is a major challenge in bioanalysis.[5][9] Because the analyte and the SIL-IS co-elute and have the same ionization efficiency, any matrix effect will impact both compounds to the same degree.[7][10] The ratio of their signals will therefore remain unaffected, leading to a highly accurate quantification even in "dirty" samples.[10][11]

Chapter 3: Deuterated Triprolidine: A Case Study

Triprolidine is a first-generation antihistamine used to treat allergy symptoms.[12][13] Its quantification in biological fluids is essential for pharmacokinetic and bioequivalence studies.[14][15][16] Deuterated triprolidine (e.g., Triprolidine-d7) serves as the ideal internal standard for these analyses.

The mechanism is best visualized as two parallel pathways converging at the point of data analysis. The native triprolidine and the added deuterated triprolidine behave as one during sample handling and analysis, but are differentiated by the mass spectrometer based on their mass-to-charge ratio (m/z).

Caption: Parallel processing of analyte and internal standard.

Chapter 4: Practical Implementation: A Validated Bioanalytical Workflow

This section outlines a robust protocol for the quantification of triprolidine in human plasma using deuterated triprolidine as an internal standard.

Experimental Workflow Diagram

Caption: Bioanalytical workflow for triprolidine quantification.

Step-by-Step Methodology

-

Preparation of Standards and Solutions:

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of triprolidine and deuterated triprolidine in methanol.

-

Working Solutions: Prepare serial dilutions of the triprolidine stock to create calibration curve (e.g., 0.2 to 20.0 ng/mL) and quality control (QC) standards in a suitable solvent mixture (e.g., 50:50 methanol:water).[17]

-

Internal Standard Working Solution: Prepare a working solution of deuterated triprolidine (e.g., 50 ng/mL) in the same solvent mixture.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. The use of acetonitrile is efficient and the resulting supernatant is often directly compatible with reversed-phase chromatography.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions: The following tables summarize the instrumental parameters. The specific values should be optimized for the instrument in use.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale Column C18, 50 x 2.1 mm, 2.7 µm Provides good retention and peak shape for small molecules like triprolidine. Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. Mobile Phase B 0.1% Formic Acid in Methanol Organic solvent for eluting the analyte from the reversed-phase column. Flow Rate 0.4 mL/min A typical flow rate for this column dimension, balancing speed and efficiency. Gradient 30% B to 95% B over 3 min A gradient ensures efficient elution and separation from matrix components. Injection Volume 5 µL A small volume minimizes potential matrix effects and column overload. | Column Temp | 40 °C | Improves peak shape and reduces viscosity. |

Table 2: Tandem Mass Spectrometry Parameters

Parameter Triprolidine (Analyte) Deuterated Triprolidine (IS) Rationale Ionization Mode Positive ESI Positive ESI Triprolidine contains basic nitrogen atoms that are readily protonated. Precursor Ion (Q1) m/z 279.1 m/z 286.1 (for d7) Corresponds to the [M+H]⁺ ion of each compound. Product Ion (Q3) m/z 208.1 m/z 215.1 (for d7) A stable, high-intensity fragment ion chosen for quantification in MRM mode.[17] Collision Energy Optimize experimentally Optimize experimentally The voltage required to achieve optimal fragmentation of the precursor ion. | Dwell Time | 100 ms | 100 ms | Ensures sufficient data points are collected across the chromatographic peak. |

Chapter 5: Data Analysis and Interpretation

The quantification is not based on the absolute peak area of the analyte, which can vary significantly. Instead, it relies on the ratio of the analyte's peak area to the internal standard's peak area.

Calculation Logic:

Caption: Data calculation pathway for quantification.

A calibration curve is constructed by plotting the response ratio (RR) of the calibration standards against their known concentrations. A linear regression model is then applied. The concentration of triprolidine in the unknown samples is then calculated by interpolating their measured response ratios onto this curve.

Chapter 6: Regulatory Considerations and Method Validation

Bioanalytical methods used in regulated studies must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[18][19] The use of a stable isotope-labeled internal standard is highly recommended.[19] The validation process must demonstrate the method is reliable and reproducible for its intended use.

Table 3: Key Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |

|---|---|---|

| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Calibration Curve | Define the quantitative range of the assay. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99 is typical. |

| Accuracy & Precision | Assess the closeness of measured values to nominal values and their variability. | Within- and between-run accuracy within ±15% (±20% at LLOQ); precision (CV) ≤15% (≤20% at LLOQ).[18] |

| Matrix Effect | Evaluate the impact of the biological matrix on ionization. | The CV of the IS-normalized matrix factor from at least 6 different lots should be ≤15%.[18] |

| Recovery | Measure the efficiency of the extraction process. | While not required to be 100%, recovery should be consistent and reproducible. |

| Stability | Confirm the analyte and IS are stable under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration.[18] |

The internal standard response itself should be monitored across the analytical run. Significant or systematic variability in the IS response can indicate issues with sample processing or instrument performance and must be investigated.[2]

Chapter 7: Conclusion

The use of deuterated triprolidine as an internal standard exemplifies the pinnacle of current best practices in bioanalysis. Its mechanism of action is based on the sound physicochemical principle of near-identical behavior to the native analyte, allowing it to effectively normalize variability at every stage of the analytical process. This results in a robust, accurate, and precise method capable of withstanding the rigors of regulatory scrutiny. By understanding the causality behind its function and implementing it within a validated, systematic workflow, researchers and drug development professionals can generate high-quality quantitative data with the utmost confidence.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- Srinivas, N. R. (1993). Application of HPLC-thermospray ionization mass spectrometry for the analysis of triprolidine and its metabolite hydroxymethyltriprolidine in biological samples. PubMed.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- Deuterated Internal Standard: Significance and symbolism. (2025).

- Reddy, T. et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

- Al-Sari, A. et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed.

- BenchChem. (2025). Navigating the Regulatory Landscape: A Comparative Guide to Bioanalytical Method Validation Using Internal Standards.

- El-Gendy, A. et al. (2009). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. PubMed.

- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.

- El-Gendy, A. et al. (2009). Simultaneous determination of triprolidine and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry. ResearchGate.

- BenchChem. (2025). Navigating Bioanalytical Method Validation: A Harmonized Approach Under ICH M10.

- U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.

- Spectrophotometric and High Performance Liquid Chromatographic Determination (HPLC) of Triprolidine and Pseudoephedrine Hydrochloride in Tablet Dosage Form. (2025). ResearchGate.

- ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis.

- Smith, M. et al. (2020). Bioavailability of Triprolidine as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers. PubMed Central.

- Simons, K. J. et al. (1986). An investigation of the H1-receptor antagonist triprolidine: pharmacokinetics and antihistaminic effects. PubMed.